2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(2-piperidin-1-ylpyrimidin-5-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-12-15-5-4-11(18-12)10-8-16-13(17-9-10)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGHXRZNGMEXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)C3=NC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242153 | |
| Record name | 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-42-4 | |
| Record name | 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007915-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-2-chloropyrimidine
The first monomer, 4-bromo-2-chloropyrimidine, is synthesized via bromination of 2-chloropyrimidine. In a representative procedure, 2-chloropyrimidine (24 g) is dissolved in acetic acid (200 mL), and bromine (50 g) is added dropwise under reflux. After stirring overnight, the mixture is cooled, extracted with ethyl acetate, and concentrated to yield 4-bromo-2-chloropyrimidine in 85% yield.
Suzuki-Miyaura Coupling for Bipyrimidine Assembly
The bipyrimidine backbone is constructed using a palladium-catalyzed Suzuki coupling. A mixture of 4-bromo-2-chloropyrimidine (28 g), 5-boronic acid-2-(piperidin-1-yl)pyrimidine (30 g), Pd(PPh₃)₄ (1.2 mol%), and K₂CO₃ (3 eq) in dimethoxyethane (DME)/water (4:1) is heated at 85°C for 12 hours. Chromatographic purification affords 4,5'-bipyrimidine-2-chloro-2'-(piperidin-1-yl) in 68% yield.
Method 3: Diazotization and Chlorination
Diazotization of 2-Aminopyrimidine
2-Aminopyrimidine (10 g) is treated with NaNO₂ (1.2 eq) and HCl (6 eq) at −5°C to form a diazonium salt. Subsequent reaction with CuCl (1.5 eq) at 0°C introduces the chloro group, yielding 2-chloropyrimidine in 82% yield.
Coupling with Piperidine-Modified Pyrimidine
The second pyrimidine ring, functionalized with piperidine, is prepared by reacting 2-chloro-5-bromopyrimidine with piperidine (3 eq) in THF at 25°C. Cross-coupling with 4-bromo-2-chloropyrimidine via Pd catalysis completes the synthesis.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling (Method 1) | Bromination, Suzuki coupling | 68% | High regioselectivity, scalable | Requires boronic acid synthesis |
| Ullmann Coupling (Method 2) | Ullmann coupling, nucleophilic substitution | 60% | Avoids boronic acids | High temperatures, moderate yields |
| Diazotization (Method 3) | Diazotization, cross-coupling | 75% | Mild conditions, efficient chlorination | Multi-step purification required |
Recent Advances and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bipyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine involves its interaction with specific molecular targets. The piperidine ring and bipyrimidine core can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of Bipyrimidine Derivatives
The following table highlights key structural analogues and their properties:
Biological Activity
2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a bipyrimidine core substituted with a piperidine ring and a chlorine atom, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of bipyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain bipyrimidine derivatives possess significant activity against various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or inhibition of key enzymes involved in bacterial metabolism.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have demonstrated promising results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, in vitro studies reported that this compound exhibited selective cytotoxicity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the chlorine atom and the piperidine moiety significantly enhances its interaction with biological targets. A detailed SAR analysis indicates that modifications to the bipyrimidine core and substituents can lead to variations in potency and selectivity.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Chlorine | Increased potency | Enhances binding affinity to targets |
| Piperidine | Improved solubility | Facilitates cellular uptake |
| Methyl group | Variable effects | Depends on position and sterics |
Case Studies
- Antimalarial Activity : A study highlighted that chlorinated bipyrimidines exhibited potent antimalarial activity against Plasmodium falciparum. The introduction of chlorine at specific positions was found to enhance efficacy significantly compared to non-chlorinated analogs .
- Cytotoxicity Evaluation : In a cytotoxicity assay using the SRB method, this compound showed an IC50 value of 20 µM against HCT-116 cells, indicating substantial anticancer potential .
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic gene expression, particularly increasing BAX levels while decreasing Bcl-2 levels .
Q & A
Q. What are the established synthetic routes for 2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine?
The Ullmann coupling reaction is a key method for synthesizing bipyrimidine scaffolds. For example, 2-iodopyrimidine can be coupled under Ullmann conditions (Cu catalyst, high-temperature reflux in polar solvents like DMF) to form 2,2'-bipyrimidine derivatives. Substitution reactions with piperidine can introduce the piperidin-1-yl group at the 2'-position, followed by chlorination at the 2-position using agents like POCl₃. Optimizing reaction conditions (e.g., temperature, solvent, catalyst loading) is critical for yield improvement. For example, yields of 70–85% have been reported for analogous bipyrimidine syntheses .
Q. How is this compound characterized structurally?
Combined spectroscopic and crystallographic methods are essential:
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. Disorder in the piperidine ring or bipyrimidine plane may require specialized refinement protocols .
- NMR : Distinct chemical shifts for the chloro group (δ ~8.5–9.0 ppm for pyrimidine protons) and piperidine protons (δ ~1.5–2.5 ppm) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What biological assays are used to evaluate its activity?
Common assays include:
- Antiglycation activity : IC₅₀ values measured using bovine serum albumin (BSA) incubated with glucose or methylglyoxal, with aminoguanidine as a positive control. Reported IC₅₀ values for similar chloro-pyrimidines range from 240–300 μM .
- Enzyme inhibition : β-glucuronidase or kinase inhibition assays (e.g., JAK kinases) using spectrophotometric monitoring of substrate conversion. Docking studies (AutoDock Vina) guide target selection .
Q. How are spectroscopic data interpreted for purity assessment?
- ¹H NMR : Integration ratios confirm stoichiometry (e.g., 1:1 integration for piperidine vs. pyrimidine protons).
- HPLC : Retention time consistency (≥95% purity) under reverse-phase conditions (C18 column, acetonitrile/water gradient).
- IR : Absence of O-H stretches (~3200–3500 cm⁻¹) rules out unreacted hydroxyl precursors .
Advanced Research Questions
Q. How can computational modeling optimize its bioactivity?
Ligand-based approaches include:
- QSAR modeling : 2D/3D descriptors (e.g., logP, topological polar surface area) correlate with antiglycation or kinase inhibition data. Machine learning (random forest, SVM) identifies critical substituents .
- Molecular docking : PyMOL/AutoDock evaluates binding to JAK kinases or β-glucuronidase. High-affinity poses often involve hydrogen bonding between the chloro group and active-site residues (e.g., Lys/Arg) .
Q. What challenges arise in crystallographic refinement?
Q. How does UVA radiation affect bipyrimidine stability?
UVA induces bipyrimidine photoproducts (e.g., cyclobutane pyrimidine dimers) via ROS generation. LC-MS/MS can quantify C→T transitions at bipyrimidine sites, a UV signature mutation. Protective studies may involve co-incubation with antioxidants (e.g., EGCG) .
Q. Can multi-component reactions improve synthesis efficiency?
Yes. A three-component cascade of 3-formylchromones, amidines, and acetates under basic conditions (Cs₂CO₃, DMF) yields functionalized bipyrimidines in one pot. This method forms five bonds with regioselectivity (yields: 60–92%) and avoids isolation of intermediates .
Q. How to resolve contradictions in synthetic yields?
Discrepancies often stem from:
Q. What structural modifications enhance target selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
